molecular formula C7H5NO3 B1329926 6-Hydroxy-2-benzoxazolinone CAS No. 78213-03-3

6-Hydroxy-2-benzoxazolinone

Cat. No. B1329926
CAS RN: 78213-03-3
M. Wt: 151.12 g/mol
InChI Key: XIYXDPMPFOQCFW-UHFFFAOYSA-N
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Description

6-Hydroxy-2-benzoxazolinone is a chemical compound related to various benzoxazolinones studied for their biological activities and chemical properties. While the provided papers do not directly discuss 6-Hydroxy-2-benzoxazolinone, they do provide insights into similar compounds, such as 6-methoxy-2-benzoxazolinone (MBOA), which is an auxin-inhibiting substance found in maize and has been synthesized through various methods . These compounds are of interest due to their potential pharmacological activities, including psychotropic, analgesic, and anti-nociceptive effects .

Synthesis Analysis

The synthesis of 6-methoxy-2-benzoxazolinone (MBOA) has been achieved through different procedures. One method involves the conversion of DIMBOA, a related compound from maize, into MBOA using acetic anhydride at room temperature . Another approach includes the formation and reduction of 5-methoxy-2-nitrophenol followed by fusion with urea . An improved yield of MBOA synthesis was reported when condensation of 2-hydroxy-4-methoxyphenylammonium chloride with urea was performed in 1,3-butanediol solvent . These methods highlight the versatility in synthesizing benzoxazolinone derivatives.

Molecular Structure Analysis

The molecular structures of benzoxazolinone derivatives are confirmed using various analytical techniques such as NMR and mass spectrometry. For instance, the structure of a synthesized quinazoline derivative was confirmed by 1H NMR and MS spectrum . Similarly, the identification of human urinary metabolites of 6-benzoyl benzoxazolinone (6-BB) after oral administration was achieved using gas chromatography/mass spectrometry, which helped in understanding the metabolic pathways of these compounds .

Chemical Reactions Analysis

Benzoxazolinones undergo various chemical reactions, including enzymatic acylation, reduction, and cyclization. The enzymatic acylation of DIMBOA to MBOA is an example of a reaction that may play a role in plant phototropism . The synthesis of novel benzoxazolinone derivatives involves reactions such as nitration, reduction, and lactamization, which are crucial for creating pharmacologically active compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazolinones are influenced by their molecular structure and substituents. These properties are essential for their biological activity and stability. For example, the presence of a methoxy group in MBOA affects its auxin-inhibiting properties in plants . The pharmacodynamic study of arylpiperazino-butyryl-benzoxazolinones and their reduction products revealed psychotropic and analgesic activities, indicating the importance of the chemical structure in determining the compound's function .

Scientific Research Applications

Allelochemical Properties and Microbial Transformation

6-Hydroxy-2-benzoxazolinone (6-HBOA) is a notable allelochemical present in agricultural crops like wheat, rye, and maize. It primarily exists as glucosides and transforms into benzoxazolinones upon plant injury or insect attack. Microbial transformation in the soil is crucial for exploiting the allelopathic properties of these crops, as they can suppress weeds and soil-borne diseases. Transformation products include aminophenoxazinones, malonamic acids, and acetamides. Understanding this microbial transformation is vital for purposeful exploitation of the allelopathic properties of these crops (Fomsgaard, Mortensen, & Carlsen, 2004).

Allelopathic Interactions and Plant-Fungus Dynamics

In maize, benzoxazolinone detoxification involves intricate interactions among plants, soil microorganisms, and endophytic fungi like Fusarium verticillioides. These interactions are vital in plant survival against allelopathic attacks and are influenced by various biotic and abiotic factors, including herbicides. The dynamics involve the conversion of benzoxazolinone to different compounds like 2-acetamidophenol (AAP) and O-hydroxyphenyl malonamic acid (OHPMA), showcasing a complex network of allelopathic interactions (Knop et al., 2007).

Phytochemical Screening and Anti-Inflammatory Applications

6-HBOA, identified as a phytoconstituent in Acanthus ilicifolius Linn., shows promise in treating inflammatory diseases. It's part of the COX-2/5-LOX enzymes inhibitors, which are known for their anti-inflammatory effects. Computational studies suggest that 6-HBOA and its derivatives could lead to the development of dual inhibitors for COX-2/5-LOX enzymes, offering a potential pathway for novel anti-inflammatory treatments (Saranya et al., 2014).

Antibacterial and Antifungal Activities

6-HBOA has demonstrated significant antifungal and antibacterial activities. It shows potency against fungi like Fusarium oxysporum and has been identified as the most potent inhibitor among tested pineal products in inhibiting the growth of Agrobacterium tumefaciens, a bacterium. This showcases its potential in antimicrobial applications (Wang & Ng, 2002).

Ecotoxicological Characterization

Ecotoxicological studies involving 6-HBOA and its transformation products highlight their significant ecological impact. These studies involve characterizing the toxic effects of these compounds on organisms like Daphnia magna, emphasizing the importance of understanding their environmental implications and behaviors (Lo Piparo et al., 2006).

Plant Growth and Weed Management

Research also points to the role of 6-HBOA in managing plant growth and weed interference. For instance, it can affect the germination and growth of various plant species and has implications in managing weeds during seedling growth, indicating its potential use in agricultural practices aimed at crop protection and yield optimization (Oliveros-Bastidas et al., 2021).

Future Directions

Recent research shows that, in addition to their central role in the maize chemical defense repertoire, benzoxazinoids may have important functions in regulating other defense responses, flowering time, auxin metabolism, iron uptake, and perhaps aluminum tolerance . Investigation of natural variation in maize benzoxazinoid accumulation, which is greatly facilitated by recent genomics advances, will have a major impact in this research area by leading to the discovery of previously unknown genes and functions of benzoxazinoid metabolism .

properties

IUPAC Name

6-hydroxy-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3/c9-4-1-2-5-6(3-4)11-7(10)8-5/h1-3,9H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIYXDPMPFOQCFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70228855
Record name 2(3H)-Benzoxazolone, 6-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70228855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy-2-benzoxazolinone

CAS RN

78213-03-3
Record name 2(3H)-Benzoxazolone, 6-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078213033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(3H)-Benzoxazolone, 6-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70228855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Hydroxy-2-benzoxazolinone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
MB Gents, ST Nielsen, AG Mortensen… - Chemosphere, 2005 - Elsevier
Three degradation experiments were performed to examine the formation of transformation products from 2-benzoxazolinone (BOA) in different soil types and concentrations. In two …
Number of citations: 48 www.sciencedirect.com
M Chum, DR Batish, HP Singh, RK Kohli - The Bioscan, 2010 - researchgate.net
… 2benzoxazolinone (BOA), 3-Methyl-2-benzoxazolinone (MeBOA), 2-H-1, 4-benzoxazin-3(4H)-one (H-BOA), 6-Methoxy2-benzoxazolinone (M-BOA) and 6-Hydroxy-2benzoxazolinone (…
Number of citations: 7 www.researchgate.net
F Wang, R Li, L Long, X Tian, Z Xiao, S Zhang, H Yin - Chromatographia, 2015 - Springer
… ilicifolius exhibited four major peaks in HPLC corresponding to syringic acid (1), vomifoliol (2), vanillic acid (3), 6-hydroxy-2-benzoxazolinone (4), and 2-benzoxazolinone (BOA) (5), the …
Number of citations: 8 link.springer.com
JN Plampin, CK Cain - Journal of Medicinal Chemistry, 1963 - ACS Publications
… linone is metabolized in the dog to a hydroxylated compound, Bray, Clowes, and Thorpe6 stated that 2-benzoxazolinone is metabolized in the rabbit to 6hydroxy-2-benzoxazolinone, …
Number of citations: 13 pubs.acs.org
ME Amer, MI Abou-Shoer, MS Abdel-Kader… - Journal of the Brazilian …, 2004 - SciELO Brasil
Phytochemical study of Acanthus arboreus resulted in the isolation of three novel alkaloids: 6-hydroxy-benzoxazolinone, 4-hydroxyacanthamine and acanthaminoside. In addition, a …
Number of citations: 32 www.scielo.br
UM Teotino, LP Friz, A Gandini… - Journal of medicinal …, 1963 - ACS Publications
A series of 2, 3-dihydro-4H-l, 3-benzoxazin-4-one-2-thio derivatives has been prepared either by condensation of salicylamide with S-substituted 3-thiopropionaIdehyde or …
Number of citations: 84 pubs.acs.org
WJC de Bruijn, JP Vincken, K Duran… - Journal of agricultural …, 2016 - ACS Publications
… Peak 1 was tentatively assigned as a monohexoside of 6-hydroxy-2-benzoxazolinone (BOA-6-OH). Mass spectrometric data of benzoxazolinone hexosides have not been reported …
Number of citations: 28 pubs.acs.org
CW Richmond - 1964 - search.proquest.com
… Recently the syntheses of 2-amino-?-chloro-6-hydroxybenzoxazole and 5>-chloro-6-hydroxy~2-benzoxazolinone have been reported.^ Comparisons of these compounds with the …
Number of citations: 0 search.proquest.com
E Seibel - 2017 - pure.mpg.de
LC-MS Liquid chromatography–mass spectrometry LC-MS/MS Liquid chromatography-tandem mass spectrometry MBOA 6-Methoxy-2-benzoxazolinone MRM Multiple Reaction …
Number of citations: 0 pure.mpg.de
RW Deering, KE Whalen, I Alvarez… - … Natural Products to …, 2017 - search.proquest.com
The emergence of multidrug resistant (MDR) pathogenic bacteria represents a serious and growing threat to national healthcare systems. Most pressing is an immediate need for the …
Number of citations: 6 search.proquest.com

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